An In-depth Technical Guide to the Chemical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
An In-depth Technical Guide to the Chemical Properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a constrained β-amino acid ester of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold offers a unique conformational constraint that is valuable in the design of peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesizing available data with theoretical knowledge to offer field-proven insights for its application in research and development. Due to the limited availability of specific experimental data for this compound in public databases, this guide also draws upon data from closely related analogues to provide a robust understanding of its expected characteristics and reactivity.
Introduction: The Significance of Constrained Amino Acids
In the realm of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and optimizing pharmacokinetic properties. Constrained amino acids, such as the derivatives of 2-aminocyclopentanecarboxylic acid, are powerful tools in this endeavor. The cyclopentane ring locks the backbone into a more rigid conformation compared to its linear counterparts, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved resistance to enzymatic degradation[1]. Methyl cis-2-aminocyclopentanecarboxylate hydrochloride serves as a key chiral building block, providing a synthetically accessible starting point for the incorporation of this constrained motif into more complex molecules[1].
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the known and predicted properties of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| CAS Number | 119993-55-4 | |
| Appearance | Expected to be a solid | [4] |
| Melting Point | Data not available. The corresponding carboxylic acid has a melting point of 199-202 °C. | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | |
| Stereochemistry | cis configuration of the amino and methoxycarbonyl groups. |
Structural Elucidation:
The structure of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride features a five-membered cyclopentane ring with an amino group and a methyl ester group situated on adjacent carbons in a cis relationship. The amine is protonated as a hydrochloride salt, which generally enhances the compound's stability and water solubility.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentane ring protons, the methoxy group, and the amine protons. The protons on the carbons bearing the amino and ester groups would likely appear as multiplets in the downfield region of the aliphatic signals. The methyl group of the ester would present as a sharp singlet, typically around 3.7 ppm. The amine protons might appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 170-175 ppm). The carbons attached to the nitrogen and the ester oxygen would also be downfield relative to the other aliphatic carbons of the cyclopentane ring. The methyl carbon of the ester would appear as a signal around 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display characteristic absorption bands for its functional groups:
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N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium salt.
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C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O stretching: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.
Mass Spectrometry (MS)
In a mass spectrum, the parent ion (M+) corresponding to the free base (C₇H₁₃NO₂) would have a mass of approximately 143.09 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Reactivity and Synthetic Applications
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a versatile intermediate in organic synthesis, primarily utilized for its bifunctional nature. The amino group and the ester moiety can be selectively manipulated to build more complex molecular architectures.
Key Chemical Transformations
The reactivity of this compound is governed by its two primary functional groups: the primary amine (as its hydrochloride salt) and the methyl ester.
Caption: Key reactions of the title compound.
Experimental Protocols (Exemplary)
The following are generalized, field-proven protocols that can be adapted for reactions involving Methyl cis-2-aminocyclopentanecarboxylate hydrochloride.
Protocol 1: N-Acylation
This procedure describes the formation of an amide bond at the amino group.
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Neutralization: Suspend Methyl cis-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 eq), and stir at room temperature for 15-30 minutes to liberate the free amine.
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Acylation: Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq).
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Work-up: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Ester Hydrolysis (Saponification)
This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid.
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Reaction Setup: Dissolve Methyl cis-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in a mixture of methanol and water.
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Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 eq).
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Stir the mixture at room temperature or gently heat to accelerate the reaction. Monitor the progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate and the amine.
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Isolation: The resulting amino acid hydrochloride may precipitate out of solution or can be isolated by evaporation of the solvent. If necessary, the product can be purified by recrystallization.
Applications in Drug Discovery and Peptidomimetics
The constrained nature of the cyclopentane ring makes this amino acid derivative a valuable component in the design of peptidomimetics. By replacing a natural amino acid with a cyclopentane-constrained analogue, researchers can induce specific secondary structures, such as β-turns, and enhance the metabolic stability of the peptide[1]. This strategy has been employed in the development of inhibitors for various enzymes and ligands for G-protein coupled receptors[5].
Caption: Drug discovery workflow.
Safety and Handling
Based on available safety data for this and similar compounds, Methyl cis-2-aminocyclopentanecarboxylate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed[4].
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Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[4].
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Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is a valuable and versatile building block for the synthesis of conformationally constrained molecules. While detailed experimental data is not widely available, its chemical properties can be reliably predicted based on fundamental principles and comparison with related structures. Its utility in constructing peptidomimetics with enhanced stability and receptor affinity ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their synthetic endeavors.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH. (URL: [Link])
-
Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed. (URL: [Link])
Sources
- 1. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]
- 2. Methyl-2-aminocyclopentane-1-carboxylate hydrochloride, cis [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
